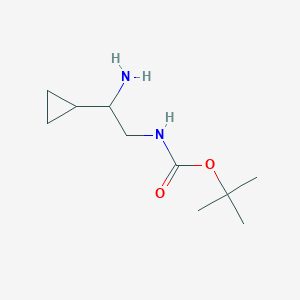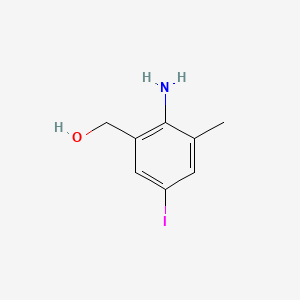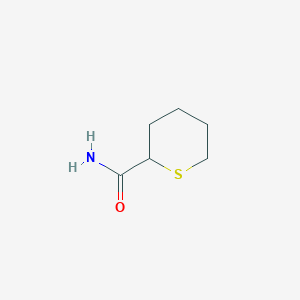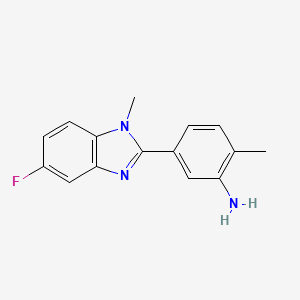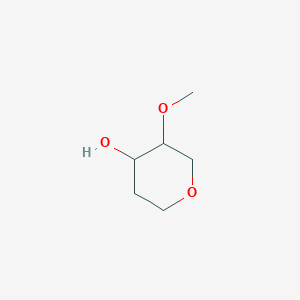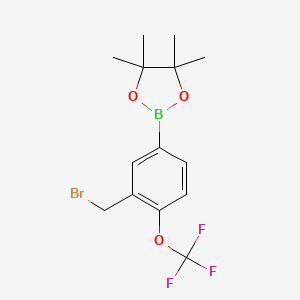
(3-Bromomethyl-4-trifluoromethoxyphenylboronic acid, pinacol ester
Descripción general
Descripción
“(3-Bromomethyl-4-trifluoromethoxyphenylboronic acid, pinacol ester” is a chemical compound with the CAS Number: 1073354-06-9. Its molecular formula is C14H17BBrF3O3 . It is used for research purposes .
Molecular Structure Analysis
The IUPAC name of this compound is 2-[3-(bromomethyl)-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The InChI code is 1S/C14H17BBrF3O3/c1-12(2)13(3,4)22-15(21-12)10-5-6-11(9(7-10)8-16)20-14(17,18)19/h5-7H,8H2,1-4H3 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 380.99 . Other physical and chemical properties are not available in the retrieved information.Aplicaciones Científicas De Investigación
1. Polymer Synthesis
3-Bromomethyl-4-trifluoromethoxyphenylboronic acid pinacol ester is utilized in the synthesis of polymers with tailored light emission properties. It undergoes Suzuki coupling reactions to afford chromophore monomers, which are then polymerized to form polymers with high molecular weights, superb thermal stability, and excellent processability. These polymers exhibit tailored emission spectra covering a broad range of the visible spectrum, demonstrating the compound's utility in creating materials with specific photoluminescent properties (Neilson et al., 2007).
2. Organic Synthesis
The compound is key in palladium-catalyzed cross-coupling reactions. It is used in synthesizing unsymmetrical 1,3-dienes via a borylation-coupling sequence, showcasing its role in the efficient synthesis of complex organic molecules (Takagi et al., 2002). Furthermore, it's used in the Suzuki-Miyaura coupling polymerization to create high-molecular-weight π-conjugated polymers with boronic acid ester moieties, highlighting its versatility in creating conjugated polymeric materials (Nojima et al., 2016).
3. Photoluminescence and Phosphorescence Studies
This compound has also been involved in studies exploring the photoluminescence and phosphorescence properties of arylboronic esters. Notably, it has been discovered that simple arylboronic esters, which are structurally related to 3-Bromomethyl-4-trifluoromethoxyphenylboronic acid pinacol ester, can exhibit long-lived room-temperature phosphorescence, challenging the prevailing understanding of phosphorescent organic molecules (Shoji et al., 2017).
4. Chemical Manufacturing
In chemical manufacturing processes, this compound has been evaluated for use in continuous-flow photo-bromination reactions. Its synthesis under optimized conditions demonstrated potential for scale-up in chemical manufacturing, showing its practical utility in industrial settings (Waterford et al., 2021).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of the compound 3-Bromomethyl-4-trifluoromethoxyphenylboronic acid, pinacol ester is the carbon-carbon bond formation in organic synthesis . This compound is a boron reagent, which is widely used in Suzuki–Miyaura (SM) cross-coupling reactions .
Mode of Action
The compound 3-Bromomethyl-4-trifluoromethoxyphenylboronic acid, pinacol ester interacts with its targets through a process known as transmetalation . In this process, the compound, being a nucleophilic organoboron reagent, is transferred from boron to palladium . This reaction is part of the SM cross-coupling process, which also involves an oxidative addition step .
Biochemical Pathways
The compound 3-Bromomethyl-4-trifluoromethoxyphenylboronic acid, pinacol ester is involved in the Suzuki–Miyaura cross-coupling pathway . This pathway is a key method for forming carbon-carbon bonds in organic synthesis . The downstream effects of this pathway include the formation of new organic compounds through the coupling of different organic fragments .
Pharmacokinetics
It’s known that the compound is a relatively stable and readily prepared organoboron reagent . Its stability and ease of preparation suggest that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.
Result of Action
The result of the action of 3-Bromomethyl-4-trifluoromethoxyphenylboronic acid, pinacol ester is the formation of new carbon-carbon bonds . This leads to the synthesis of new organic compounds, which is a crucial aspect of organic chemistry .
Action Environment
The action of 3-Bromomethyl-4-trifluoromethoxyphenylboronic acid, pinacol ester is influenced by environmental factors such as the presence of a metal catalyst (like palladium) and the pH of the reaction environment . These factors can influence the efficacy and stability of the compound during the SM cross-coupling reaction .
Propiedades
IUPAC Name |
2-[3-(bromomethyl)-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BBrF3O3/c1-12(2)13(3,4)22-15(21-12)10-5-6-11(9(7-10)8-16)20-14(17,18)19/h5-7H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCZJBHAOSOBEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BBrF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674770 | |
| Record name | 2-[3-(Bromomethyl)-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1073354-06-9 | |
| Record name | 2-[3-(Bromomethyl)-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




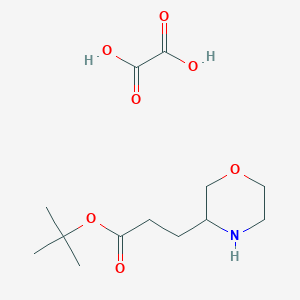
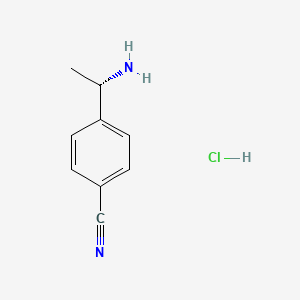


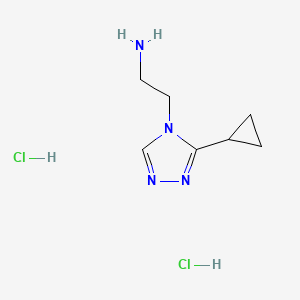
![2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-(difluoromethyl)-1H-imidazole](/img/structure/B1373172.png)
